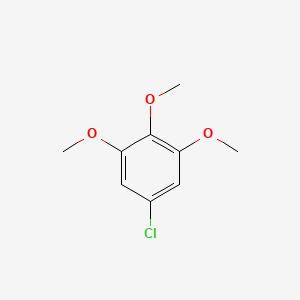

5-Chloro-1,2,3-trimethoxybenzene

Description

5-Chloro-1,2,3-trimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three methoxy groups (-OCH₃) at positions 1, 2, and 3, and a chlorine atom at position 5. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Applications include its use as a precursor for bioactive molecules, such as benzothiazole derivatives with antimicrobial and antitumoral activities .

Properties

IUPAC Name |

5-chloro-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLDXPYPAKRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-80-1 | |

| Record name | 5-Chloro-1,2,3-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3-trimethoxybenzene typically involves the chlorination of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1,2,3-trimethoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorinating agents and catalysts can further optimize the reaction conditions, reducing the formation of by-products and improving the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methoxy groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 5-amino-1,2,3-trimethoxybenzene or 5-thio-1,2,3-trimethoxybenzene.

Oxidation: Formation of 5-chloro-1,2,3-trimethoxybenzoquinone.

Reduction: Formation of 1,2,3-trimethoxybenzene or partially reduced derivatives.

Scientific Research Applications

5-Chloro-1,2,3-trimethoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of biologically active derivatives. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-1,2,3-trimethoxybenzene

- Substituent : Bromine (Br) at position 5.

- Molecular Weight : ~261.08 g/mol (calculated for C₉H₁₁BrO₃).

- Reactivity/Applications : Functions as a substrate in nucleophilic aromatic substitution (SNAr) reactions due to bromine’s role as a leaving group. Used to synthesize complex organic molecules, such as diaryl sulfides and sulfones .

5-Iodo-1,2,3-trimethoxybenzene

- Substituent : Iodine (I) at position 5.

- Molecular Weight : ~308.08 g/mol (calculated for C₉H₁₁IO₃).

- Reactivity/Applications : Highly reactive in Ullmann-type coupling reactions. For example, it reacts with 4-methoxybenzenethiol to form diaryl sulfides, as demonstrated in the synthesis of 1,2,3-trimethoxy-5-[(4-methoxyphenyl)thio]benzene (92% yield) .

5-Chloro-1,2,3-trimethoxybenzene

- Substituent : Chlorine (Cl) at position 5.

- Molecular Weight : ~202.45 g/mol (calculated for C₉H₁₁ClO₃).

- Reactivity/Applications : Likely participates in SNAr reactions analogous to its bromo and iodo counterparts. Its chlorine atom may enhance electrophilicity compared to alkyl-substituted derivatives, facilitating functionalization for pharmaceutical intermediates .

Non-Halogen-Substituted Analogs

5-Azido-1,2,3-trimethoxybenzene

- Substituent : Azide (-N₃) at position 5.

- Molecular Weight : 209.20 g/mol (C₉H₁₁N₃O₃).

- Reactivity/Applications : Synthesized via diazotization of 3,4,5-trimethoxyaniline (85% yield). The azide group enables click chemistry applications, such as copper-catalyzed cycloadditions, to generate triazole-linked bioconjugates .

5-Ethyl-1,2,3-trimethoxybenzene

- Substituent : Ethyl (-C₂H₅) at position 5.

- Molecular Weight : 196.25 g/mol (C₁₁H₁₆O₃).

5-(2-Chloroethyl)-1,2,3-trimethoxybenzene

Structural and Functional Contrasts

Biological Activity

5-Chloro-1,2,3-trimethoxybenzene is a compound of significant interest in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-1,2,3-trimethoxybenzene features a benzene ring substituted with three methoxy groups and one chlorine atom. The presence of these functional groups influences its reactivity and biological interactions. The methoxy groups enhance solubility and may participate in hydrogen bonding, while the chlorine atom can engage in electrophilic substitution reactions, making the compound a versatile building block in organic synthesis.

The biological activity of 5-Chloro-1,2,3-trimethoxybenzene is attributed to its interaction with various molecular targets:

- Electrophilic Aromatic Substitution : The chlorine atom can be replaced by other functional groups, leading to the formation of derivatives with enhanced biological activity.

- Hydrogen Bonding : The methoxy groups facilitate non-covalent interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that 5-Chloro-1,2,3-trimethoxybenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of 5-Chloro-1,2,3-trimethoxybenzene have been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : Research indicates that it can halt the progression of the cell cycle at specific checkpoints, thereby preventing tumor growth.

Study on Anticancer Effects

In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-Chloro-1,2,3-trimethoxybenzene to evaluate their anticancer effects. Among these derivatives, one compound exhibited a significant reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study concluded that structural modifications could enhance the anticancer efficacy of this class of compounds .

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of 5-Chloro-1,2,3-trimethoxybenzene against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis of Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 5-Chloro-1,2,3-trimethoxybenzene | Effective against S. aureus and E. coli | Significant reduction in MCF-7 cell viability | Versatile building block |

| 5-Iodo-1,2,3-trimethoxybenzene | Enhanced due to iodine's reactivity | Similar anticancer properties but with different selectivity | More polarizable |

| 5-Bromo-1,2,3-trimethoxybenzene | Moderate activity observed | Less potent than chlorinated derivative | Bromine's size affects binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.